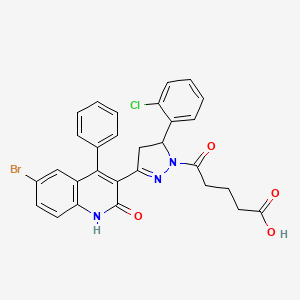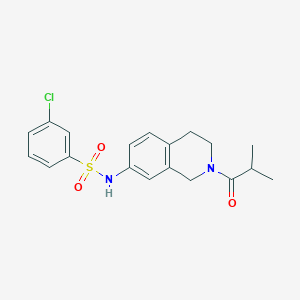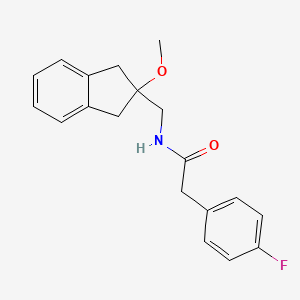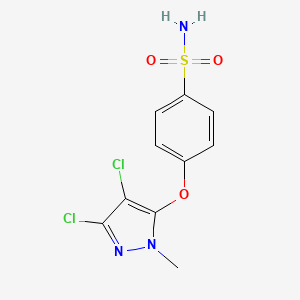![molecular formula C18H26F3N5O B2392785 1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone CAS No. 2415599-34-5](/img/structure/B2392785.png)
1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone” is a complex organic molecule. It contains several functional groups, including an azepane ring, a piperidine ring, and a pyrimidine ring . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Synthesis Analysis
The synthesis of pyrimidin-4-yl substituted α-amino acids, such as the one in this compound, can be achieved through the reaction of amidines with α-amino acid alkynyl ketones . This method is versatile and can be applied to a parallel synthesis approach, allowing the formation of a range of pyrimidin-4-yl substituted α-amino acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by its three cyclic structures: the azepane ring, the piperidine ring, and the pyrimidine ring . These rings are connected by various functional groups, including an amino group and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the amino groups could potentially undergo reactions such as acylation or alkylation . The trifluoromethyl group could also participate in certain reactions, although it is generally considered to be quite stable .Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N5O/c19-18(20,21)15-11-16(23-13-22-15)24-14-5-9-25(10-6-14)12-17(27)26-7-3-1-2-4-8-26/h11,13-14H,1-10,12H2,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZYHEMYUQLQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)NC3=NC=NC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2392702.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)

![2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2392712.png)
![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)

![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)

![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)